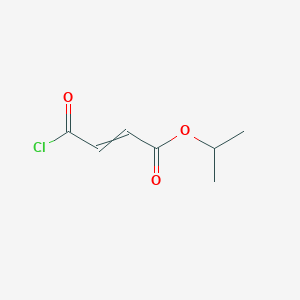

Propan-2-yl 4-chloro-4-oxobut-2-enoate

Description

Properties

CAS No. |

41777-94-0 |

|---|---|

Molecular Formula |

C7H9ClO3 |

Molecular Weight |

176.60 g/mol |

IUPAC Name |

propan-2-yl 4-chloro-4-oxobut-2-enoate |

InChI |

InChI=1S/C7H9ClO3/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3 |

InChI Key |

OOLGYGCHYSUIIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C=CC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 4-chloro-4-oxobut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-4-oxobut-2-enoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Additions

The compound undergoes conjugate additions due to its electron-deficient α,β-unsaturated ester system. The chloro group at position 4 enhances electrophilicity at the carbonyl carbon, enabling reactions with nucleophiles like amines or enolates.

Mechanism :

-

Nucleophilic attack : A nucleophile (e.g., amine) attacks the β-carbon of the conjugated system.

-

Proton transfer : The resulting enolate intermediate stabilizes via resonance.

-

Ester hydrolysis : Under basic conditions, the ester may hydrolyze to form the carboxylic acid.

Condensation Reactions

The compound participates in aldol-like condensations , forming cross-conjugated systems. For example, reactions with ketones or aldehydes under basic conditions yield β-hydroxy esters, which can undergo dehydration to form extended conjugated systems.

Electrophilic Substitution

The chloro group at position 4 is susceptible to nucleophilic aromatic substitution under specific conditions (e.g., high temperature, polar aprotic solvents). This allows for functionalization at the carbonyl-adjacent position.

Solvent and Temperature Effects

| Reaction Type | Solvent | Temperature | Catalyst | Outcome |

|---|---|---|---|---|

| Nucleophilic addition | THF, DMF | 0–25°C | Pyridine | Selective β-attack |

| Condensation | Ethanol | Reflux | NaOH | Cross-conjugated product |

| Hydrolysis | Water/ethanol | 100°C | HCl | Carboxylic acid formation |

Role of the Chloro Substituent

The chloro group enhances reactivity via:

-

Electron withdrawal : Increases electrophilicity at the carbonyl carbon.

-

Stabilization : Supports resonance in intermediates during nucleophilic additions.

Analytical and Structural Characterization

The compound is typically analyzed using:

Scientific Research Applications

Propan-2-yl 4-chloro-4-oxobut-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Propan-2-yl 4-chloro-4-oxobut-2-enoate exerts its effects involves its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the ester and carbonyl groups can undergo hydrolysis and reduction, respectively. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lacks specific analogs of the target compound, general comparisons can be inferred from related structures:

(a) Functional Group Analog: cis-Butenedioic Acid

- Structure: Contains a conjugated dienoic acid system but lacks the chlorine and ester groups present in the target compound.

- Reactivity: Acts as a dienophile in Diels-Alder reactions and undergoes decarboxylation under thermal stress. The absence of an electron-withdrawing chlorine atom in cis-butenedioic acid reduces its electrophilicity compared to Propan-2-yl 4-chloro-4-oxobut-2-enoate .

(b) Ester Analog: Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate

- Structure: Shares the isopropyl ester group but incorporates a phosphonamidoate backbone instead of the chlorinated enone system.

- Applications: Phosphonamidoates are used as ligands or precursors in organophosphorus chemistry. The chlorine and conjugated ketone in the target compound may enhance its electrophilic reactivity for alkylation or acylation reactions .

(c) Chlorinated Carbonyl Compound: 4-Benzoquinone

- Structure: Features a chlorinated aromatic quinone system but lacks ester functionality.

- Reactivity: Chlorinated quinones are strong oxidizing agents and participate in redox reactions, whereas the aliphatic chlorinated carbonyl in this compound may favor nucleophilic attack at the β-position due to conjugation .

Hypothetical Data Table

| Property | This compound | cis-Butenedioic Acid | Propan-2-yl Phosphonamidoate |

|---|---|---|---|

| Molecular Formula | C₇H₉ClO₃ | C₄H₄O₄ | C₇H₁₈NO₃P |

| Functional Groups | Chloro-enone, ester | Dienoic acid | Phosphonamidoate, ester |

| Electrophilicity | High (Cl and enone) | Moderate | Low |

| Typical Reactivity | Nucleophilic addition, polymerization | Diels-Alder, decarboxylation | Coordination chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.